8H-Perfluorooctanoic acid

Overview

Description

8H-Perfluorooctanoic acid, also known as PFOA, is a perfluorinated carboxylic acid that is used worldwide as an industrial surfactant in chemical processes . It is a synthetic and non-degradable chemical that is prevalent in food, food packaging, and consumer products such as non-stick cookware, rugs, and cosmetics .

Synthesis Analysis

PFOA has two main synthesis routes: electrochemical fluorination (ECF) and telomerization. The ECF route involves the reaction of octanoyl chloride (the acid chloride of octanoic acid) with hydrofluoric acid . A recent study demonstrated an unprecedented zirconium-based MOF (PCN-999) possessing Zr 6 and biformate-bridged (Zr 6) 2 clusters simultaneously, which exhibits an exceptional PFOA uptake .Molecular Structure Analysis

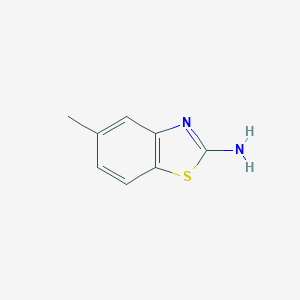

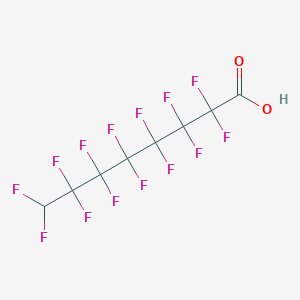

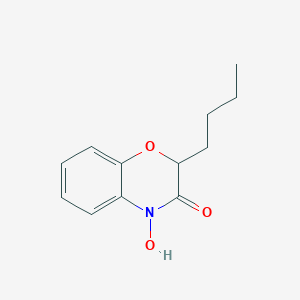

The molecular structure of PFOA consists of a perfluorinated, n-heptyl “tail group” and a carboxylic acid “head group”. The head group is hydrophilic while the fluorocarbon tail is both hydrophobic and lipophobic .Chemical Reactions Analysis

PFOA can undergo degradation by persulfate. The rate-limiting step was found to be the first electron abstraction from PFOA, yet the generation of SO4•– from the decomposition of persulfate contributed a large part of the free energy of activation (ΔG‡) for the overall reaction .Physical And Chemical Properties Analysis

PFOA is a white solid with a density of 1.8 g/cm3. It has a melting point of 40 to 50 °C and a boiling point of 189 to 192 °C. It is soluble in water and polar organic solvents .Scientific Research Applications

Environmental Science and Pollution Research

PFOA is a bioaccumulative synthetic chemical containing strong C–F bonds and is one of the most common per- and polyfluoroalkyl substances (PFAS) detected in the environment . Graphite intercalated compound (GIC) flakes were used to adsorb and degrade PFOA through electrochemical oxidation . The process removed 99.4% of PFOA with a half-life of 15 min .

Water Treatment

The combined method of adsorption and in situ electrochemical oxidation was found to be advantageous for treating water contaminated with PFOA . Adsorption can initially concentrate the PFOA molecules, making it easier for the electrochemical process to target and degrade them .

Soil-Groundwater Systems

The effects of representative clay minerals, montmorillonite (M) and kaolin (K), on PFOA transport under saturated conditions were examined . The results are of great significance for accurately assessing the transport process and eco-environmental risks of PFOA in soil-groundwater systems .

Health Research

PFOA binds strongly to blood proteins, limiting its ability to be filtered by the kidney and thus reducing the speed of its elimination . As PFOA resembles the fatty acids that our body needs, the kidney reabsorbs PFOA from the urine, mistaking it for an essential nutrient .

Industrial Applications

PFOA has been used in a wide range of applications, such as fluoropolymer production; aerosol propellants; solvents; pesticides; antifoaming agents; surface treatments for household products, textiles, leather, masonry, and paper and board, including food packaging .

Firefighting Foams

PFOA is used in certain firefighting foams, particularly those used at air bases and airports . Concerns about their persistence, potential health effects, and environmental impact have led to increased scrutiny and efforts to mitigate their presence and use in various applications .

Mechanism of Action

Target of Action

: M. Yasir Khan, Jiaou Song, Milad Narimani, and Gabriel da Silva. “Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.” Environmental Science: Processes & Impacts, 2022. Read more : Studies of the mechanism of action of perfluorinated fatty acid derivatives. Wiley Online Library. Read more

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBAYKKLSQLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC6F12COOH, C8H2F14O2 | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565479 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8H-Perfluorooctanoic acid | |

CAS RN |

13973-14-3 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)